n-Octylmalonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-octylpropanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-7-8-9(10(12)13)11(14)15/h9H,2-8H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNSTCICFBACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226903 | |
| Record name | n-Octylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-55-4 | |
| Record name | 2-Octylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Octylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTYLMALONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Octylmalonic Acid and Its Derivatives
Established Synthetic Routes for n-Octylmalonic Acid
The preparation of this compound can be achieved through direct synthesis or via modifications of malonic acid esters.
Condensation Reactions for this compound Synthesis
One significant route involves condensation reactions, particularly those leading to coumarin (B35378) derivatives. Research by Shah et al. and subsequent studies describe a method where phenol (B47542) is reacted with a malonic acid derivative in the presence of condensing agents like anhydrous zinc chloride and phosphorus oxychloride researchgate.netacs.org. For instance, this compound can be condensed with phenol under these conditions to yield 3-n-octyl-4-hydroxycoumarin researchgate.netacs.org. This reaction pathway highlights the utility of malonic acids in forming cyclic structures through electrophilic aromatic substitution followed by cyclization.
Malonic Ester Synthesis as a Pathway to this compound
The malonic ester synthesis is a fundamental method for preparing substituted carboxylic acids, including this compound masterorganicchemistry.comwikipedia.orglibretexts.orgaskthenerd.com. This process typically begins with the alkylation of a malonic ester, such as diethyl malonate, with an alkyl halide. To synthesize this compound, diethyl malonate is reacted with 1-bromooctane (B94149) in the presence of a base (e.g., sodium ethoxide) to form diethyl 2-octylmalonate wikipedia.orglibretexts.orgchemsrc.com. Subsequent hydrolysis of the ester groups, usually under acidic conditions, yields the corresponding dicarboxylic acid, this compound libretexts.orgaskthenerd.com. This method allows for the controlled introduction of the octyl chain onto the malonic acid framework.
Table 1: Key Synthetic Routes for this compound
| Method | Starting Materials | Key Reagents/Conditions | Product (this compound or Precursor) | Reference(s) |
| Condensation with Phenol | Phenol, this compound | Anhydrous ZnCl₂, POCl₃ (condensing agents) | 3-n-Octyl-4-hydroxycoumarin | researchgate.netacs.org |
| Malonic Ester Synthesis | Diethyl malonate, 1-Bromooctane | Base (e.g., NaOEt), followed by acid hydrolysis & decarboxylation | Diethyl 2-octylmalonate, then this compound | wikipedia.orglibretexts.orgaskthenerd.comchemsrc.com |
Synthesis of this compound Derivatives
This compound serves as a valuable precursor for synthesizing more complex molecules, particularly those with potential biological activity.
Preparation of 3-n-Octyl-4-hydroxycoumarin from this compound
As mentioned, a notable derivative synthesized from this compound is 3-n-octyl-4-hydroxycoumarin researchgate.netacs.org. This synthesis is achieved through a condensation reaction between this compound and phenol, typically catalyzed by a mixture of anhydrous zinc chloride and phosphorus oxychloride researchgate.netacs.org. This reaction pathway is significant as 4-hydroxycoumarin (B602359) derivatives are known for their anticoagulant properties and are precursors to various pharmaceuticals and rodenticides acs.orgmdpi.com. The synthesized 3-n-octyl-4-hydroxycoumarin has been characterized with a melting point of 143–144°C and elemental analysis showing approximately 74.42% Carbon and 8.08% Hydrogen acs.org.
Table 2: Properties of 3-n-Octyl-4-hydroxycoumarin
| Property | Value | Reference(s) |
| Melting Point | 143–144 °C | acs.org |
| Elemental Analysis (C) | 74.42% (Calculated) | acs.org |
| Elemental Analysis (H) | 8.08% (Calculated) | acs.org |
Derivatization Strategies for Biologically Active Molecules
This compound and its derivatives are explored for their biological activities, necessitating various derivatization strategies to modify their properties or prepare them for analysis . Derivatization aims to enhance characteristics such as volatility, solubility, or reactivity, which is crucial for their application in pharmaceuticals, agrochemicals, and biochemical studies . For instance, in analytical chemistry, derivatization techniques are employed to improve the chromatographic behavior of polar compounds like amino acids, making them suitable for gas chromatography (GC) by replacing active hydrogens on polar functional groups with nonpolar moieties sigmaaldrich.com. While not directly detailing this compound derivatives, these general principles of functional group modification are applicable to creating diverse compounds with tailored biological or analytical properties.
Research on Functional Group Manipulation in this compound Derivatives
Functional group manipulation is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to create new compounds or modify existing ones pharmacy180.comsaskoer.ca. In the context of this compound derivatives, this could involve esterification of the carboxylic acid groups, reduction to alcohols, or amidation to form amides. These transformations allow for fine-tuning of physicochemical properties, such as lipophilicity and reactivity, which are critical for developing molecules with specific biological activities pharmacy180.com. Research into these manipulations allows chemists to explore a wider chemical space and discover novel compounds with desired applications.
Mechanistic Investigations in this compound Synthesis
Reaction Mechanisms of Condensation Pathways
The primary method for introducing an alkyl chain, such as the n-octyl group, onto the malonic acid framework involves the malonic ester synthesis . This process hinges on the enhanced acidity of the α-hydrogens in malonic esters (like diethyl malonate) due to the electron-withdrawing effect of the two adjacent carbonyl groups. These α-hydrogens have a pKa of approximately 13, making them readily abstractable by moderately strong bases.
The mechanism proceeds through the following key steps:
Deprotonation to Form an Enolate: A base, commonly an alkoxide such as sodium ethoxide (NaOEt) in ethanol, is used to deprotonate one of the α-hydrogens of the malonic ester. This generates a resonance-stabilized enolate anion, where the negative charge is delocalized between the central carbon atom and the oxygen atoms of the carbonyl groups. This stabilization significantly contributes to the acidity of the α-hydrogens.
Nucleophilic Attack (SN2 Alkylation): The malonate enolate, acting as a potent nucleophile, attacks an electrophilic alkyl halide. For the synthesis of this compound, an octyl halide, such as 1-bromooctane or 1-iodooctane, would be employed. This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. The nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.
The efficiency of this SN2 reaction is influenced by several factors:
Nature of the Alkyl Halide: Primary and secondary alkyl halides are generally suitable, with primary halides reacting faster and with fewer side reactions. Tertiary halides are prone to elimination (E2) rather than substitution. Allylic and benzylic halides are particularly reactive due to resonance stabilization of the transition state.
Base: The choice of base is critical. While strong bases like LDA can be used, milder bases like sodium ethoxide are often sufficient and preferred to avoid side reactions.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., ethanol) are commonly used. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous base and the organic halide. researchgate.net
A significant aspect of this step is the potential for dialkylation . Since the mono-alkylated malonic ester still possesses one acidic α-hydrogen, it can be deprotonated by the base and undergo a second alkylation. This can lead to a mixture of mono- and di-alkylated products, which may require separation.
Representative Alkylation Yields of Malonate Derivatives:
The yield of the alkylation step can vary depending on the specific alkyl halide used and the reaction conditions. Studies on the alkylation of malonate derivatives with various alkyl halides have shown the following typical isolated yields:
| Alkyl Halide Type | Example/Description | Typical Yield (%) | Reference |
| Primary Aliphatic | Alkyl Halide (e.g., 1-halooctane) | 40-93 | nih.gov |
| Secondary Aliphatic | Alkyl Halide | 52 | nih.gov |
| Allylic | Allyl Halide | 81 | nih.gov |
| Benzylic | Benzyl Halide | 76 | nih.gov |
| Propargylic | Propargyl Halide | 58 | nih.gov |
Note: These yields are representative for the alkylation of mono-esterified malonic acids or similar malonate derivatives and illustrate the general reactivity patterns.
Advanced Characterization and Analytical Techniques for N Octylmalonic Acid Research
Spectroscopic Methods for Structural Elucidation of n-Octylmalonic Acid and its Derivatives
Spectroscopic techniques are indispensable for determining the molecular structure of this compound and its related compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the analysis of this compound derivatives like diethyl octylmalonate, ¹H NMR spectroscopy can distinguish the various proton environments. For instance, the chemical shifts in ¹H NMR can be broadly grouped into regions corresponding to different proton types: olefinic protons (δ 6.2–5.30 ppm), glycerol (B35011) moiety protons (δ 5.10–3.70 ppm), allylic protons (δ 3.05–2.60 ppm), α-CH₂ protons (δ 2.50–2.30 ppm), CH₂–CH=CH protons (~δ 2.0 ppm), and the overlapping signals of (CH₂)n and CH₃ protons (δ 1.60–0.86 ppm). mdpi.com The integration of these signals provides a quantitative measure of the number of protons in each environment.
¹³C NMR provides complementary information by identifying the different carbon environments within the molecule. For diethyl octylmalonate, distinct signals would be observed for the carbonyl carbons of the ester groups, the methine carbon to which the octyl group is attached, and the various methylene (B1212753) and methyl carbons of the octyl and ethyl groups. nih.gov
Advanced NMR techniques, such as COSY and TOCSY, can be used to establish connectivity between protons, further confirming the structure. uzh.ch However, the analysis of complex mixtures containing this compound can be challenging due to signal overlapping, especially from macromolecules which produce broad resonances. magritek.com In such cases, techniques like the WET-CPMG sequence can be employed to suppress solvent signals and filter out broad macromolecular signals, allowing for more accurate quantification of smaller molecules like this compound. magritek.com
Table 1: Predicted ¹H NMR Chemical Shift Regions for Diethyl Octylmalonate
| Proton Type | Predicted Chemical Shift (ppm) |
| CH₃ (of ethyl) | ~1.2 |
| (CH₂)₅ (of octyl) | ~1.3 |
| CH₂ (adjacent to CH₃ in octyl) | ~0.9 |
| CH₂ (of ethyl) | ~4.2 |
| CH (methine) | ~3.4 |
| α-CH₂ (of octyl) | ~1.9 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. utdallas.edu
For this compound, the IR spectrum would be dominated by a very broad and strong absorption band between 2500 and 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, which are typically hydrogen-bonded in a dimeric form. libretexts.org Another key feature is the strong, sharp absorption band around 1710-1760 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. libretexts.org
The spectrum would also display characteristic absorptions for the alkyl chain:
C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹ for the sp³ hybridized carbons of the octyl group. libretexts.org
C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). libretexts.org
In the case of its ester derivatives, such as diethyl octylmalonate, the broad O-H stretch would be absent, and a strong C-O stretching band would appear in the region of 1100-1300 cm⁻¹. The C=O stretch of the ester would typically be found at a slightly higher frequency than that of the carboxylic acid, around 1735-1750 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| O-H | Stretch (in carboxylic acid dimer) | 2500-3300 (very broad) |
| C=O | Stretch (in carboxylic acid) | 1710-1760 (strong) |
| C-H (sp³) | Stretch | 2850-3000 |
| C-H | Bend (scissoring/rocking) | 1350-1470 |
| C-O | Stretch | 1210-1320 |
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). utdallas.edu
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (216.28 g/mol ). uni.lu High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. uni.lu The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, a common fragmentation pathway for carboxylic acids is the loss of a water molecule (M-18) or a carboxyl group (M-45).
In the analysis of diethyl octylmalonate, the molecular ion peak would be at m/z 272.38. nih.gov The fragmentation pattern would likely show losses of ethoxy groups (-OC₂H₅) and fragments corresponding to the octyl chain. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for identification. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 217.14343 |
| [M+Na]⁺ | 239.12537 |
| [M-H]⁻ | 215.12887 |
Data sourced from PubChemLite. uni.lu
Chromatographic Techniques for Purity and Degradation Analysis of this compound
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, and degradation products. These techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of organic acids. oiv.int For the analysis of this compound, reversed-phase HPLC is a common approach. lcms.cz
In a typical reversed-phase setup, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase. lcms.cz The separation of organic acids, including this compound, can be achieved using an aqueous mobile phase, often buffered to a low pH (e.g., with phosphoric acid) to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape. notulaebotanicae.ro Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 210-214 nm where carboxylic acids absorb. notulaebotanicae.roresearchgate.net
The purity of an this compound sample can be determined by the presence of a single, sharp peak at a specific retention time. The appearance of additional peaks would indicate the presence of impurities or degradation products. rsc.org By comparing the retention time with that of a known standard, the identity of this compound can be confirmed. Quantitative analysis can be performed by creating a calibration curve from standards of known concentrations.
Table 4: Example HPLC Conditions for Organic Acid Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric acid in water |
| Flow Rate | 0.7-1.0 mL/min |
| Detection | UV at 214 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
These are general conditions and may need to be optimized for specific applications. lcms.cznotulaebotanicae.ro
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. libretexts.org Since carboxylic acids like this compound have relatively low volatility and can exhibit poor peak shapes due to their polarity and tendency to form hydrogen bonds, they are often derivatized before GC analysis. researchgate.net
Derivatization converts the polar carboxylic acid groups into less polar and more volatile esters or silyl (B83357) ethers. colostate.edu A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons to trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The resulting TMS derivative of this compound is more amenable to GC analysis, producing sharper and more symmetrical peaks.
The GC analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. libretexts.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation of the separated components based on their mass spectra. researchgate.net This is particularly useful for identifying unknown impurities or degradation products.
Table 5: Comparison of GC and HPLC for Organic Acid Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. | Sample must be volatile or made volatile through derivatization. |
| Derivatization | Generally not required for organic acids. | Often necessary for polar compounds like carboxylic acids. |
| Typical Analytes | Wide range of polar and nonpolar compounds. | Volatile and thermally stable compounds. |
| Detection | UV, Refractive Index, Mass Spectrometry, etc. | Flame Ionization (FID), Mass Spectrometry (MS), etc. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying and characterizing degradation products of pharmaceutical compounds and other chemicals. sgs.comnih.gov The technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and potential identification of impurities and degradants, even at trace levels. sgs.com
In the context of this compound research, LC-MS is employed to analyze samples that have been subjected to forced degradation conditions. The process begins with the separation of the parent compound from any newly formed products on an LC column, typically a reverse-phase column like a C18. nih.gov As the separated components elute from the column, they are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z). pharmasm.com By comparing the mass spectra of stressed samples to that of a control sample, new peaks corresponding to degradation products can be identified. pharmasm.com Further analysis using tandem mass spectrometry (MS/MS) can fragment these ions to provide structural information, aiding in their definitive identification. nih.gov
While specific degradation studies on this compound are not extensively published, its structure suggests several potential degradation pathways. The malonic acid moiety is susceptible to decarboxylation, particularly upon heating, which would result in the loss of one or both carboxyl groups. The octyl chain is subject to oxidation. Based on these chemical principles, a table of potential degradation products and their expected protonated molecular ion ([M+H]⁺) values can be proposed.
Interactive Table 1: Potential Degradation Products of this compound and Their Theoretical Mass-to-Charge Ratios (m/z)
| Potential Degradant Name | Molecular Formula | Degradation Pathway | Theoretical [M+H]⁺ (m/z) |
| Decanoic acid | C₁₀H₂₀O₂ | Decarboxylation | 173.15 |
| 3-Carboxyundecanoic acid | C₁₂H₂₂O₄ | (Hypothetical) | 231.15 |
| This compound monomethyl ester | C₁₂H₂₂O₄ | Esterification (if methanol (B129727) is present) | 231.15 |
| 2-Hydroxy-n-octylmalonic acid | C₁₁H₂₀O₅ | Oxidation of alkyl chain | 233.13 |
| Nonane | C₉H₂₀ | Double Decarboxylation | 129.26 |
Elemental Analysis for Stoichiometric Validation of this compound
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of a pure organic compound. This analysis provides an experimental basis for confirming the empirical formula of a newly synthesized batch of a compound, thereby validating its stoichiometry. mfds.go.kr The technique typically involves the high-temperature combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
For this compound, which has the molecular formula C₁₁H₂₀O₄, the theoretical elemental composition can be calculated from its atomic and molecular weights. sigmaaldrich.com A synthesized batch of the compound would be subjected to elemental analysis, and the experimental results would be compared against these theoretical values. Close agreement between the experimental and theoretical percentages validates the molecular formula and provides strong evidence of the sample's purity.
Interactive Table 2: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) | Acceptable Experimental Range (%) |
| Carbon | C | 61.09 | Typically ±0.4% |
| Hydrogen | H | 9.32 | Typically ±0.4% |
| Oxygen | O | 29.59 | Typically by difference |
| Note: The molecular formula of this compound is C₁₁H₂₀O₄, with a molecular weight of 216.28 g/mol . sigmaaldrich.com |
Methodologies for Stability Assessment of this compound under Research Conditions
Assessing the stability of a chemical compound is critical for determining appropriate storage conditions, shelf-life, and understanding its degradation pathways. medcraveonline.com Methodologies for stability assessment are guided by organizations like the International Council for Harmonisation (ICH) and typically involve forced degradation or stress testing studies. pharmasm.commedcraveonline.com In these studies, the compound is exposed to conditions more severe than those encountered during routine handling and storage to accelerate degradation. nih.gov
Forced degradation studies for this compound would involve subjecting the compound, both as a solid and in solution, to various stress factors. sgs.com The extent of degradation is typically monitored using a stability-indicating analytical method, such as HPLC, which can separate the intact compound from its degradation products. researchgate.net The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize the degradants without destroying the sample. sgs.com
Key stress conditions include:
Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures. pharmasm.com The ester-like linkages in malonic acids are susceptible to hydrolysis, though this compound itself lacks ester groups. However, the carboxylic acid groups can ionize, which may affect stability.
Oxidation: Samples are treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), to assess susceptibility to oxidative degradation. nih.govbiotech-asia.org The aliphatic octyl chain, particularly at positions alpha to the carboxyl groups, could be a site for oxidation.
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C), sometimes in the presence of humidity, to evaluate its thermal stability. pharmasm.com Malonic acids are known to undergo thermal decarboxylation.
Photostability: Samples are exposed to a controlled light source that emits both UV and visible light to determine if the compound is light-sensitive. nih.gov
Interactive Table 3: Summary of Forced Degradation Conditions for Stability Assessment
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 N - 1 N HCl, elevated temperature | Generally stable, potential for minor degradation at harsh conditions. |
| Base Hydrolysis | 0.1 N - 1 N NaOH, elevated temperature | Salt formation; potential for decarboxylation under harsh conditions. |
| Oxidation | 3-30% H₂O₂, room or elevated temperature | Oxidation of the alkyl chain to form alcohols, ketones, or smaller chain acids. |
| Thermal | 60-80°C (with and without humidity) | Decarboxylation to form decanoic acid and subsequently nonane. |
| Photolytic | Exposure to UV/Visible light (ICH Q1B) | Potential for radical-initiated degradation of the alkyl chain. |
Biological and Biochemical Research on N Octylmalonic Acid
Role of n-Octylmalonic Acid in Biochemical Pathways
This compound as a Precursor in Biosynthetic Pathways
This compound serves as a precursor in the synthesis of more complex, biologically active molecules. A notable application is in the creation of 4-hydroxycoumarin (B602359) derivatives. These derivatives are synthesized through a condensation reaction between a substituted malonic acid, such as this compound, and a phenol (B47542). This chemical transformation is a key step in producing compounds with potential therapeutic properties.
The general synthetic route for 3-substituted-4-hydroxycoumarins involves the reaction of the corresponding substituted malonic acid with a phenolic compound, often in the presence of dehydrating agents or catalysts. For instance, the synthesis of 3-benzyl-4-hydroxycoumarins has been successfully achieved by reacting benzylmalonic acid with phenol in the presence of phosphorus trichloride and zinc chloride mdpi.com. This established chemical methodology provides a strong basis for the synthesis of 3-n-octyl-4-hydroxycoumarin from this compound, highlighting its role as a valuable building block in organic synthesis.
The synthesis of various 4-hydroxycoumarin derivatives is of significant interest due to their wide range of biological activities, including anticoagulant, antioxidant, and antibacterial properties mdpi.com. The specific properties of the resulting coumarin (B35378) derivative are influenced by the nature of the substituent at the 3-position, which in this case would be the n-octyl group derived from this compound.
Interactions of this compound within Metabolic Networks
Currently, there is a lack of specific research detailing the direct interactions of this compound within metabolic networks.
Exploration of Biological Activities of this compound and its Derivatives
Antitumor Research and Mechanistic Elucidation of this compound Activity
While direct antitumor studies on this compound are limited, research on related dicarboxylic acids suggests potential activity. A study investigating the in vitro antitumor effects of saturated dicarboxylic acids with chain lengths from C3 to C10 found that seven of the eight compounds tested completely inhibited the development of several cancer cell lines, including lymphosarcoma, Ehrlich carcinoma, and a mammary carcinoma cdnsciencepub.com. The antitumor activity of these saturated dicarboxylic acids was observed to generally increase with the length of the fatty acid chain kisti.re.kr. As an eleven-carbon dicarboxylic acid, this compound falls within a class of molecules that have demonstrated potential as antitumor agents.
Furthermore, studies on very-long-chain dicarboxylic acids (VLCDCAs) have identified them as possessing anti-inflammatory and anti-proliferative properties mdpi.com. While structurally different, this research into longer-chain dicarboxylic acids points towards a potential area of investigation for the biological activities of this compound.
Table 1: In Vitro Antitumor Activity of Saturated Dicarboxylic Acids
| Cancer Cell Line | Observed Effect of Saturated Dicarboxylic Acids (C3-C10) |
| 6C3HED lymphosarcoma | Complete prevention of ascites form development |
| Ehrlich carcinoma | Complete prevention of ascites form development |
| TA3 mammary carcinoma | Complete prevention of ascites form development |
| AKR mouse leukemia | Complete prevention of transplantable leukemia |
This table is based on general findings for saturated dicarboxylic acids and does not represent data specific to this compound.
Apoptosis Induction via Mitochondrial Pathways
There is currently no specific research available on the induction of apoptosis by this compound through mitochondrial pathways.
Theoretical and Computational Studies of N Octylmalonic Acid
Quantum Chemical Approaches for n-Octylmalonic Acid Molecular Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These approaches provide insights at the atomic level, complementing experimental observations.
Prediction of this compound Reactivity
DFT-based reactivity descriptors, derived from the electronic structure, can be used to predict the chemical behavior of this compound. These descriptors include frontier molecular orbital energies (HOMO-LUMO gap), ionization potentials, electron affinities, and Fukui functions. The HOMO-LUMO gap, for example, provides an indication of the molecule's kinetic stability and its susceptibility to electrophilic or nucleophilic attack. A smaller gap generally suggests higher reactivity. Fukui functions, which describe the electron density changes upon addition or removal of an electron, can pinpoint specific atoms or regions within the molecule that are most likely to participate in chemical reactions. For this compound, these calculations can help predict which functional groups are most prone to deprotonation, esterification, or other reactions characteristic of carboxylic acids, and how the octyl chain might influence these processes through inductive or steric effects. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for this compound Systems
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time, allowing researchers to study the interactions of this compound with its environment, such as solvents or biological systems. These simulations are invaluable for understanding macroscopic properties that arise from microscopic interactions. nih.govresearchgate.net
Simulation of Solvation Effects
Solvation plays a critical role in the physical and chemical properties of this compound, influencing its solubility, reactivity, and conformational preferences. MD simulations, often coupled with implicit or explicit solvent models, can simulate how this compound behaves in different solvent environments. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, capturing the average electrostatic effects of solvation. mdpi.comucsb.eduresearchgate.net Explicit solvent models, on the other hand, explicitly include individual solvent molecules in the simulation, allowing for a more detailed representation of specific interactions, such as hydrogen bonding. Simulating the solvation of this compound can predict its solubility in water and organic solvents, its pKa values in solution, and how solvent molecules orient themselves around the molecule, particularly around the polar carboxyl groups and the nonpolar octyl chain. mdpi.comfrontiersin.org
Validation of Computational Predictions with Experimental Data
A critical step in computational chemistry is the validation of theoretical predictions against experimental data. This process ensures the reliability and accuracy of the computational models. For this compound, this could involve comparing calculated electronic properties, such as pKa values, with experimentally determined values. mdpi.comnih.govmdpi.com For example, if DFT calculations predict a certain acidity for the carboxyl groups, this can be validated by experimental titration or spectroscopic measurements. Similarly, MD simulation predictions regarding solubility or conformational preferences can be compared with experimental solubility data or structural characterization techniques like NMR spectroscopy. Discrepancies between computational and experimental results can highlight limitations in the theoretical models or suggest areas for refinement in future studies. nih.govmdpi.com
Applications of N Octylmalonic Acid in Industrial Research and Material Science
n-Octylmalonic Acid as a Chemical Building Block in Organic Synthesis
The structural features of this compound, specifically its two reactive carboxylic acid groups and the hydrophobic octyl chain, position it as a useful building block in organic synthesis. This bifunctionality allows for diverse chemical transformations, enabling the construction of more complex molecules.
Applications as a Building Block in Pharmaceutical Synthesis
This compound is recognized for its role as a precursor in the synthesis of various biologically active molecules, which are of interest in pharmaceutical research. Derivatives of this compound have been explored for potential therapeutic properties, including anti-inflammatory and analgesic effects . Research has also investigated octyl-malonic acid dihydrazides for their potential antitubercular activity researchgate.net. The compound's ability to be incorporated into more complex structures makes it a valuable starting material for medicinal chemists seeking to develop novel therapeutic agents.
Applications as a Building Block in Agrochemical Synthesis
In addition to pharmaceutical applications, this compound functions as a building block in the synthesis of agrochemicals. Its incorporation into agrochemical structures can influence properties such as solubility, lipophilicity, and biological efficacy, which are critical for the performance of pesticides, herbicides, and other crop protection agents.
This compound in Polymer and Resin Research
The chemical structure of this compound lends itself to applications within the polymer and resin industries, particularly in the development of specialized materials with tailored properties.
Development of Biodegradable Polymers utilizing this compound
The properties of this compound suggest its potential utility in the formulation of biodegradable polymers solubilityofthings.com. As the demand for sustainable materials grows, compounds like this compound can be investigated as monomers or modifiers to impart biodegradability and desirable mechanical properties to polymer matrices. While specific polymers derived solely from this compound are not extensively detailed in the provided literature, its structural characteristics are amenable to polymerization reactions that yield ester or amide linkages, common in biodegradable polyesters and polyamides.
Role of this compound in Plasticizer Formulation
This compound also holds potential in plasticizer formulations solubilityofthings.com. Plasticizers are additives that increase the plasticity or fluidity of a material, commonly used to enhance the flexibility and processability of polymers like polyvinyl chloride (PVC). The octyl chain of this compound can interact with polymer chains, reducing intermolecular forces and thereby increasing flexibility. While specific commercial applications of this compound as a primary plasticizer are not detailed, its structural class (long-chain dicarboxylic acids) is known to be relevant in this field.
This compound Derivatives as Alpha-Nucleating Agents in Thermoplastics
Derivatives of malonic acid, including metal salts of malonic acid derivatives, have been identified as effective α-nucleating agents for crystalline thermoplastics justia.com. Nucleating agents are crucial additives that influence the crystallization behavior of polymers, leading to improved mechanical properties such as increased stiffness and higher crystallization temperatures. These malonic acid derivatives are noted for their ability to disperse well within polymer matrices, contributing to enhanced thermal and mechanical performance with low hygroscopicity justia.com. While specific this compound derivatives are not explicitly named in this context, the general class of substituted malonic acids is established as beneficial for modifying thermoplastic properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| IUPAC Name | 2-Octylpropanedioic acid | |
| Molecular Formula | C₁₁H₂₀O₄ | |
| Chemical Structure | Malonic acid backbone with an octyl chain attached | |
| Key Structural Features | Two carboxylic acid groups; one C8 alkyl chain | |
| Property Imparted | Hydrophobic (alkyl chain) and hydrophilic (carboxyl groups) properties | |
| General Application | Versatile intermediate in organic synthesis and industrial applications |
Table 2: Benefits of Malonic Acid Derivative Nucleating Agents in Thermoplastics
| Property Enhanced | Description of Benefit | Source |
| Crystallization | Higher crystallization temperature | justia.com |
| Mechanical Strength | Increased stiffness | justia.com |
| Material Handling | Low hygroscopicity | justia.com |
| Dispersion | Good dispersibility within polymer matrix | justia.com |
Compound Name Table
| Common Name | IUPAC Name | Related Derivatives Mentioned |
| This compound | 2-Octylpropanedioic acid | Octyl-malonic acid dihydrazides |
Future Directions and Emerging Research Areas for N Octylmalonic Acid
Development of Novel and Sustainable Synthetic Routes
The traditional malonic ester synthesis, while effective, often involves the use of hazardous reagents and solvents, generating significant waste. wikipedia.org Future research will increasingly focus on developing greener and more sustainable synthetic pathways to n-Octylmalonic acid and its derivatives.
One promising avenue is the exploration of biocatalysis. The use of enzymes or whole-cell systems could enable the synthesis of this compound from renewable feedstocks under mild reaction conditions, significantly reducing the environmental impact. nih.gov Research into genetically engineered microorganisms capable of producing dicarboxylic acids from biomass is a rapidly advancing field that could be adapted for this compound production. nih.gov
Furthermore, the development of catalytic systems that minimize waste and improve atom economy is a key area of investigation. This includes the use of solid acid catalysts to replace traditional mineral acids in esterification and hydrolysis steps, which can be easily recovered and reused. google.com The application of flow chemistry is also expected to play a significant role, offering improved safety, efficiency, and scalability for the synthesis of this compound.
Another area of focus is the use of alternative, more environmentally benign solvents. Research into the use of ionic liquids, supercritical fluids, or even solvent-free conditions for the alkylation and decarboxylation steps of malonic acid synthesis is gaining traction. scirp.orgnih.gov Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, is also a promising technique for the sustainable production of this compound derivatives. scirp.org
Advancements in Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is fundamental for its application. While standard spectroscopic techniques are routinely used, future research will likely focus on the application of more advanced and sensitive methods for detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound. Solid-state NMR could also provide valuable insights into the crystal packing and polymorphism of the solid acid.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will continue to be essential for confirming the elemental composition of newly synthesized derivatives. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns, aiding in the structural identification of unknown byproducts or metabolites.
Infrared (IR) and Raman Spectroscopy: The application of theoretical calculations, such as Density Functional Theory (DFT), to predict vibrational frequencies will enhance the interpretation of experimental IR and Raman spectra. This synergy between experimental and computational spectroscopy can provide a deeper understanding of the molecular vibrations and intermolecular interactions, such as hydrogen bonding.
X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and conformational details.
Below is a table summarizing the key spectroscopic data for this compound, which serves as a foundation for the characterization of its derivatives.
| Technique | Observation | Interpretation |
| ¹H NMR | Broad singlet (δ ~11-12 ppm) | Carboxylic acid protons |
| Multiplet (δ ~3.4 ppm) | Methine proton (α-carbon) | |
| Multiplet (δ ~1.6 ppm) | Methylene (B1212753) protons (β to carboxyl) | |
| Multiplet (δ ~1.2-1.4 ppm) | Methylene protons of the octyl chain | |
| Triplet (δ ~0.9 ppm) | Methyl protons of the octyl chain | |
| ¹³C NMR | Signal (δ ~175-180 ppm) | Carboxylic acid carbons |
| Signal (δ ~50-55 ppm) | Methine carbon (α-carbon) | |
| Signals (δ ~20-35 ppm) | Carbons of the octyl chain | |
| Signal (δ ~14 ppm) | Methyl carbon of the octyl chain | |
| IR (cm⁻¹) | Broad band (2500-3300) | O-H stretching of carboxylic acid dimer |
| Strong band (1700-1725) | C=O stretching of carboxylic acid | |
| Bands (2850-2960) | C-H stretching of alkyl chain | |
| Band (1210-1320) | C-O stretching | |
| Mass Spec. | Molecular Ion Peak (M+) | Corresponds to the molecular weight |
| Fragmentation | Loss of H₂O, COOH, and fragments of the octyl chain |
Integration of Omics Approaches in this compound Biochemical Studies
The biological roles and metabolic fate of this compound are not yet fully understood. The integration of "omics" technologies, including metabolomics, proteomics, and transcriptomics, offers a powerful approach to elucidate the biochemical pathways involving this compound. researchgate.net
Metabolomics: Targeted and untargeted metabolomic studies can be employed to identify and quantify this compound and its metabolites in biological samples. nih.govresearchgate.net This can help to map its metabolic pathways and identify potential biomarkers associated with its presence or biological effects. For instance, liquid chromatography-mass spectrometry (LC-MS) based methods can be developed for the sensitive detection of this compound in complex biological matrices. nih.gov
Proteomics: Proteomic approaches can be used to identify proteins that interact with or are modified by this compound or its derivatives. creative-proteomics.com For example, techniques such as affinity chromatography coupled with mass spectrometry could be used to pull down interacting proteins. Quantitative proteomics can reveal changes in protein expression in response to exposure to this compound, providing insights into its mechanism of action. mdpi.com
Transcriptomics: Transcriptomic analysis, using techniques like RNA-sequencing, can identify changes in gene expression in cells or organisms exposed to this compound. frontiersin.org This can help to uncover the regulatory networks and signaling pathways that are affected by the compound. By correlating transcriptomic data with metabolomic and proteomic data, a more comprehensive understanding of the biological impact of this compound can be achieved. frontiersin.orgresearchgate.net
Computational Chemistry in the Design of this compound-based Functional Materials
Computational chemistry is becoming an indispensable tool in materials science, enabling the prediction of molecular properties and the rational design of new functional materials. longdom.org For this compound, computational methods can be employed to explore its potential in various applications.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. researchgate.netelectrochemsci.org This includes optimizing molecular structures, calculating spectroscopic properties to aid in experimental characterization, and determining parameters such as HOMO-LUMO energy gaps, which are important for understanding reactivity and electronic behavior. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different environments. nih.gov For example, simulations can be used to study the self-assembly of this compound-based surfactants at interfaces, their interaction with surfaces, or their conformational dynamics in solution. rsc.orgresearchgate.net This information is crucial for designing effective surfactants, lubricants, or drug delivery systems.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish relationships between the chemical structure of this compound derivatives and their biological or physical properties. This can accelerate the discovery of new compounds with desired activities, such as antimicrobial or anticorrosive properties, by predicting the activity of virtual compounds before their synthesis.
The synergy between computational modeling and experimental work will be key to unlocking the full potential of this compound in the development of advanced functional materials.
Green Chemistry Principles in this compound Production and Application Research
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. nih.gov The future of this compound research will be heavily influenced by the adoption of these principles.
Use of Renewable Feedstocks: A major focus will be on developing synthetic routes that utilize renewable resources instead of petroleum-based starting materials. researchgate.netgreenchemistry-toolkit.org This could involve the conversion of biomass-derived platform chemicals into this compound. nih.govabiosus.org
Atom Economy: Synthetic methods will be optimized to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov This includes the development of highly selective catalytic reactions.
Safer Solvents and Auxiliaries: The use of hazardous solvents and reagents will be minimized or eliminated. nih.gov This involves exploring reactions in water, supercritical fluids, or solvent-free conditions. scirp.org
Energy Efficiency: The development of energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that can be performed at ambient temperature and pressure, will be a priority. scirp.org
Design for Degradation: For applications where the product may be released into the environment, designing this compound derivatives that are biodegradable will be an important consideration.
By integrating these green chemistry principles into the entire life cycle of this compound, from its synthesis to its application and disposal, its environmental footprint can be significantly reduced.
Q & A
Q. What established synthetic routes are available for n-Octylmalonic acid, and how can purity be validated?
this compound is synthesized via condensation reactions, such as with phenol under acidic conditions, yielding derivatives like 3-n-octyl-4-hydroxycoumarin. Purity is validated through melting point analysis (e.g., 143–144°C for the coumarin derivative) and elemental analysis (C: 74.42%, H: 8.08%) . Chromatographic methods (e.g., HPLC, GC) should be employed to detect impurities, with comparisons to certified reference standards .
Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?
Key techniques include:
- NMR spectroscopy for carbon/hydrogen backbone verification.
- IR spectroscopy to identify functional groups (e.g., carboxylic acid stretches).
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis to validate stoichiometry .
Q. How should experimental procedures be documented to ensure reproducibility?
- Specify reagent sources (manufacturer, catalog numbers) and instrument settings (e.g., temperature, solvent ratios).
- Include step-by-step protocols for synthesis and purification (e.g., recrystallization solvents, drying conditions).
- Report raw data (e.g., spectral peaks, chromatograms) in supplementary materials .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high yield and selectivity?
- Use design of experiments (DOE) to test variables (e.g., catalyst type, solvent polarity, temperature).
- Monitor reaction progress via in-situ spectroscopy (e.g., FTIR for intermediate detection).
- Apply kinetic modeling to identify rate-limiting steps .
Q. What strategies resolve contradictions in literature regarding the reactivity of this compound in esterification or cyclization reactions?
- Conduct comparative studies under standardized conditions to isolate variables (e.g., solvent effects, catalyst loadings).
- Perform control experiments (e.g., omitting catalysts) to validate mechanistic hypotheses.
- Use statistical tools (e.g., ANOVA) to assess significance of observed discrepancies .
Q. How can computational methods enhance understanding of this compound’s physicochemical properties?
- Apply density functional theory (DFT) to model electronic structure and reactivity.
- Simulate solvation effects using molecular dynamics (MD) to predict solubility or stability.
- Validate computational predictions with experimental data (e.g., pKa measurements) .
Q. What methodologies are recommended for analyzing the stability of this compound under varying storage or processing conditions?
- Perform accelerated stability studies (e.g., elevated temperature/humidity) with periodic sampling.
- Quantify degradation products via LC-MS and correlate with Arrhenius plots to predict shelf life.
- Assess photostability using controlled UV exposure and spectral monitoring .
Data Analysis & Reporting
Q. How should researchers handle conflicting spectral or chromatographic data in structural elucidation?
- Cross-validate results with orthogonal techniques (e.g., NMR + X-ray crystallography).
- Perform statistical outlier analysis to identify anomalous data points.
- Report uncertainties (e.g., confidence intervals for melting points) and discuss potential sources of error .
Q. What frameworks support robust statistical interpretation of quantitative synthesis yields?
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Apply multivariate regression to correlate yield with experimental parameters.
- Report effect sizes and confidence intervals to contextualize practical significance .
Ethical & Methodological Best Practices
- Reproducibility : Archive raw data and spectra in open-access repositories with detailed metadata .
- Limitations : Explicitly address constraints (e.g., solvent toxicity, scalability challenges) in discussion sections .
- Collaboration : Engage in interdisciplinary peer review to validate novel synthetic or analytical approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
